4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione
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Overview
Description
4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse pharmacological activities and are used in various medicinal and industrial applications . This compound, in particular, has shown potential in several scientific research areas due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis . Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Chemical Reactions Analysis
4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different pharmacological properties.
Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in treating various diseases due to its pharmacological properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparison with Similar Compounds
4-Chloro-2-(4-methoxybenzyl)pyrido[3,2-c]pyridazine-3,6(2H,5H)-dione can be compared with other pyridazine derivatives such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide These compounds share the pyridazine core but differ in their substituents, leading to different pharmacological and industrial applications
Properties
Molecular Formula |
C15H12ClN3O3 |
---|---|
Molecular Weight |
317.72 g/mol |
IUPAC Name |
4-chloro-2-[(4-methoxyphenyl)methyl]-5H-pyrido[3,2-c]pyridazine-3,6-dione |
InChI |
InChI=1S/C15H12ClN3O3/c1-22-10-4-2-9(3-5-10)8-19-15(21)13(16)14-11(18-19)6-7-12(20)17-14/h2-7H,8H2,1H3,(H,17,20) |
InChI Key |
IZZSTNXMJPIQFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C3C(=N2)C=CC(=O)N3)Cl |
Origin of Product |
United States |
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